N-cyclohexyl-2,2-dimethylpropanamide
Description
N-Cyclohexyl-2,2-dimethylpropanamide is a branched amide derivative characterized by a cyclohexyl group attached to the nitrogen atom of a 2,2-dimethylpropanamide (pivalamide) backbone. Its molecular formula is C₁₁H₂₁NO (molecular weight: 183.29 g/mol). The compound is structurally defined by:
- A pivaloyl group [(CH₃)₃C–CO–], providing steric bulk and stability due to its geminal dimethyl groups.
- A cyclohexyl substituent (–C₆H₁₁) on the amide nitrogen, contributing to lipophilicity and conformational flexibility.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, where its bulky structure may influence drug-receptor interactions or metabolic stability .
Properties
IUPAC Name |
N-cyclohexyl-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQKJTPEUNXEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2-dimethylpropanamide typically involves the reaction of cyclohexylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclohexylamine+2,2-dimethylpropanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles, such as alkyl halides, under appropriate conditions.
Major Products
Hydrolysis: 2,2-dimethylpropanoic acid and cyclohexylamine.
Reduction: N-cyclohexyl-2,2-dimethylpropanol.
Substitution: Depending on the nucleophile used, various substituted amides can be formed.
Scientific Research Applications
N-cyclohexyl-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group and the amide functionality play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-cyclohexyl-2,2-dimethylpropanamide, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
Steric and Electronic Effects
- Cyclohexyl vs. Cyclopropyl’s strained ring may enhance reactivity in certain synthetic pathways .
- Hydroxyethyl vs. Isopropyl: The 2-hydroxyethyl substituent (C₇H₁₅NO₂) introduces hydrogen-bonding capacity, improving aqueous solubility, whereas the isopropyl group (C₈H₁₇NO₂) offers moderate hydrophobicity for membrane penetration .
Research Findings and Trends
Synthetic Utility : this compound’s synthesis often involves coupling pivaloyl chloride with cyclohexylamine under Schotten-Baumann conditions. Similar methods apply to cyclopropyl and hydroxyethyl analogs .
Structure-Activity Relationships (SAR) :
- Bulky substituents (e.g., cyclohexyl) on the amide nitrogen correlate with improved binding affinity in enzyme inhibitors, as seen in 11β-hydroxysteroid dehydrogenase inhibitors .
- Polar groups (e.g., hydroxyethyl) enhance solubility but may reduce blood-brain barrier penetration .
Emerging Applications: Derivatives like N-cyclohexyl-3-[(thienopyrimidinyl)sulfanyl]propanamide (C₁₆H₂₃N₃O₂S₂) are under investigation for kinase modulation in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
